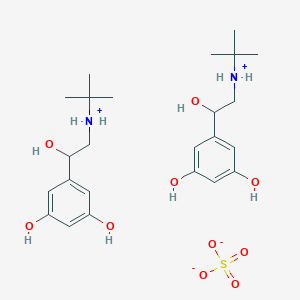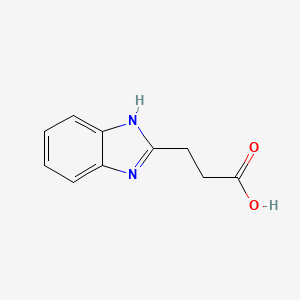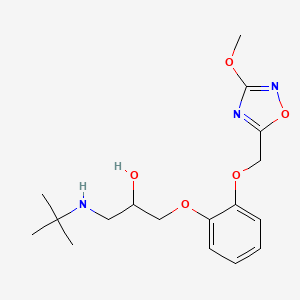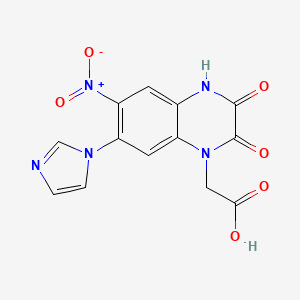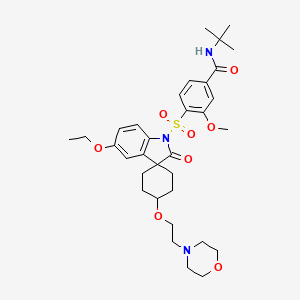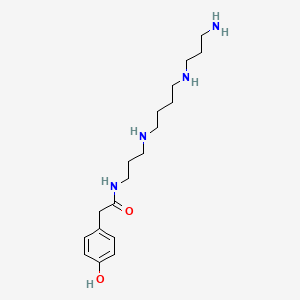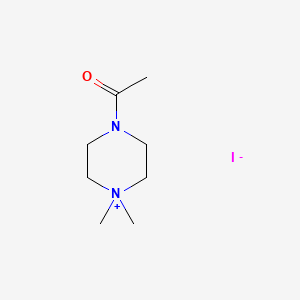
TMPH-Hydrochlorid
Übersicht
Beschreibung
Diese Verbindung ist bekannt für ihre Fähigkeit, eine lang anhaltende Hemmung neuronaler nikotinischer Acetylcholinrezeptoren zu erzeugen, die durch die Kombination der häufigsten Alpha- und Beta-Untereinheiten gebildet werden, wie z. B. Alpha3, Alpha4, Beta2 und Beta4 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
TMPH-Hydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die konjugierte Addition von Ammoniak an Phoron, gefolgt von der Reduktion des Zwischenprodukts Triacetonamin in einer Wolff-Kishner-Reaktion . Das Endprodukt, 2,2,6,6-Tetramethylpiperidin-4-yl-heptanoat, wird dann in seine Hydrochloridsalzform umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der gleichen Grundprinzipien wie die Labormethoden, die jedoch für Effizienz und Ausbeute optimiert sind. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionsbedingungen und fortschrittliche Reinigungstechniken, um sicherzustellen, dass das Endprodukt strengen Qualitätsstandards entspricht .
Wissenschaftliche Forschungsanwendungen
TMPH-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es neuronale nikotinische Acetylcholinrezeptoren hemmt. Es erzeugt eine potente und lang anhaltende Hemmung dieser Rezeptoren, die durch die Kombination der häufigsten Alpha- und Beta-Untereinheiten gebildet werden. Die Hemmung ist für Rezeptoren vom Muskeltyp oder Alpha7-Rezeptoren relativ reversibel. Die Abnahme der Hemmung ist mit einer einzelnen Aminosäure verbunden, die in der zweiten Transmembrandomäne dieser Untereinheiten vorhanden ist .
Wirkmechanismus
Target of Action
TMPH hydrochloride, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate hydrochloride, is a potent inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are primarily found in the nervous system and play a crucial role in transmitting signals between nerve cells .
Mode of Action
TMPH hydrochloride interacts with its targets, the neuronal nAChRs, by producing a potent and long-lasting inhibition . This inhibition is particularly effective on neuronal nAChRs formed by the pairwise combination of the most abundant neuronal alpha (i.e., alpha3 and alpha4) and beta subunits (beta2 and beta4), with relatively little effect, due to rapid reversibility of inhibition, on muscle-type (alpha1beta1gammadelta) or alpha7 receptors .
Pharmacokinetics
It is known that tmph hydrochloride is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The primary result of TMPH hydrochloride’s action is the inhibition of neuronal nAChRs, which can lead to changes in nerve signal transmission. This could potentially have effects on a range of physiological processes, from cognition to muscle function . In addition, TMPH hydrochloride has been reported to have anticancer effects .
Safety and Hazards
In case of exposure, immediate measures such as relocating to fresh air (inhalation), rinsing skin thoroughly with large amounts of water (skin contact), flushing eyes immediately with large amounts of water (eye contact), and washing out mouth with water (ingestion) are recommended . It’s important to note that TMPH hydrochloride is not classified as a hazardous substance or mixture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TMPH hydrochloride can be synthesized through a multi-step process. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The final product, 2,2,6,6-tetramethylpiperidin-4-yl heptanoate, is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of TMPH hydrochloride typically involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TMPH-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu liefern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion verschiedene Amin-Derivate produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,6,6-Tetramethylpiperidin: Eine verwandte Verbindung, die als sterisch gehinderte Base in der organischen Synthese verwendet wird.
N,N-Diisopropylethylamin: Eine weitere nicht-nucleophile Base, die in verschiedenen chemischen Reaktionen verwendet wird.
Lithium-Tetramethylpiperidid: Eine stärkere Base, die von 2,2,6,6-Tetramethylpiperidin abgeleitet ist.
Einzigartigkeit
TMPH-Hydrochlorid ist aufgrund seiner potenten und lang anhaltenden Hemmung von neuronalen nikotinischen Acetylcholinrezeptoren einzigartig und macht es zu einem wertvollen Werkzeug für die Untersuchung der funktionellen Rollen dieser Rezeptoren. Seine Fähigkeit, die krampfauslösende Wirkung von Levamisol zu lindern, ohne Verhaltensänderungen bei Mäusen zu induzieren, unterstreicht seine potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDVJIJIFWGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017551 | |
| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849461-91-2 | |
| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMPH hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)


